molecular formula C19H25NO3S B13935392 N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide CAS No. 452973-37-4

N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No.: B13935392
CAS No.: 452973-37-4
M. Wt: 347.5 g/mol
InChI Key: MGNHRNZPDLHBKP-WMZOPIPTSA-N
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Description

N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide is a complex organic compound with a unique structure that combines a hydroxyphenylpropanol moiety with a tetramethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide typically involves the reaction of (1R,2S)-1-hydroxy-1-phenylpropan-2-amine with 2,4,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyphenylpropanol moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)formamide
  • N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)acetamide
  • N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)benzamide

Uniqueness

N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide is unique due to the presence of the tetramethylbenzenesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding affinity compared to similar compounds .

Properties

CAS No.

452973-37-4

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,2,4,6-tetramethylbenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-13-11-14(2)19(15(3)12-13)24(22,23)20(5)16(4)18(21)17-9-7-6-8-10-17/h6-12,16,18,21H,1-5H3/t16-,18-/m0/s1

InChI Key

MGNHRNZPDLHBKP-WMZOPIPTSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)[C@@H](C)[C@@H](C2=CC=CC=C2)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C(C)C(C2=CC=CC=C2)O)C

Origin of Product

United States

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